N-(Butoxymethyl)acrylamide

Description

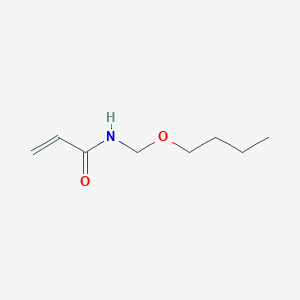

Structure

3D Structure

Properties

IUPAC Name |

N-(butoxymethyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-3-5-6-11-7-9-8(10)4-2/h4H,2-3,5-7H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTSYWKJYFPPRAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCNC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65993-46-6 | |

| Record name | 2-Propenamide, N-(butoxymethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65993-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9027443 | |

| Record name | N-(Butoxymethyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenamide, N-(butoxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Vapor Pressure |

0.00704 [mmHg] | |

| Record name | N-(Butoxymethyl)acrylamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4033 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1852-16-0 | |

| Record name | N-(Butoxymethyl)acrylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1852-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Butoxymethyl)acrylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001852160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenamide, N-(butoxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(Butoxymethyl)acrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(butoxymethyl)acrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(BUTOXYMETHYL)ACRYLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z89G4O958A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-(BUTOXYMETHYL)ACRYLAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5859 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of N-(Butoxymethyl)acrylamide

Abstract

This compound (NBMA) is a versatile vinyl monomer recognized for its role in the synthesis of advanced polymers. Its unique structure, featuring a reactive acrylamide (B121943) group and a butoxymethyl functional group, allows for the creation of self-crosslinkable polymers with tailored properties. This document provides a comprehensive overview of the chemical properties of NBMA, including its physical characteristics, reactivity, stability, and polymerization kinetics. Detailed descriptions of synthetic pathways and polymerization mechanisms are presented, supplemented by experimental workflows and reaction diagrams to facilitate a deeper understanding for research and development applications.

Physical and Chemical Properties

This compound is typically a colorless to pale yellow liquid.[1] Its key physical and chemical properties are summarized in the table below, providing a quantitative basis for its application in various experimental and industrial settings.

| Property | Value | References |

| Molecular Formula | C₈H₁₅NO₂ | [2][3][4] |

| Molecular Weight | 157.21 g/mol | [2][3][4] |

| Melting Point | -9 to -6 °C | [4] |

| Boiling Point | 121 - 124 °C @ 0.1 mmHg125 - 128 °C @ 0.03 mmHg281.2 °C @ 760 mmHg | [2][3][5] |

| Density | 0.96 g/mL | [3][4] |

| Refractive Index | n20/D 1.465 | [3] |

| Vapor Pressure | 0.00704 mmHg | [6] |

| Water Solubility | 35.2 g/L at 20°C | [4] |

| Flash Point | 123.9 °C |

Reactivity and Stability

General Reactivity

This compound is a reactive monomer primarily due to its vinyl group, which is susceptible to polymerization, and its N-alkoxymethyl group, which enables crosslinking reactions. The butoxymethyl group can react with functional groups such as hydroxyl, carboxyl, amine, or amide moieties.[1] This reaction, often acid-catalyzed and heat-accelerated, results in the formation of stable, crosslinked networks, which significantly enhances the mechanical strength and chemical resistance of the resulting polymer.[1][7]

Studies have shown that acrylamides, including NBMA, react with soft biological nucleophiles like glutathione (B108866) (GSH) but do not show reactivity towards hard nucleophiles such as 2-deoxyguanosine within 24 hours.[8][9] The electrophilicity of the molecule, influenced by the energy of the lowest unoccupied molecular orbital (LUMO) and steric hindrance, governs its reactivity.[8]

Stability and Storage

Under normal laboratory conditions, this compound is considered stable.[2] However, due to its reactive nature, it is susceptible to hazardous polymerization. To prevent spontaneous polymerization during storage, it is typically supplied with an inhibitor, such as monomethyl ether hydroquinone (B1673460) (MEHQ).

NBMA is incompatible with strong oxidizing agents, peroxides, copper, acids, and bases.[2] Contact with these materials should be avoided. For safe handling, it should be stored in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[2]

Hazardous Decomposition

When exposed to high temperatures or fire, this compound can decompose to produce hazardous products, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[2]

Polymerization

The vinyl group of NBMA allows it to undergo polymerization through several mechanisms, most notably free-radical polymerization. This property is fundamental to its use in creating a wide range of functional polymers.

Free-Radical Polymerization

Conventional free-radical polymerization is a common method for polymerizing NBMA.[1] The process consists of three key steps:

-

Initiation: A free-radical initiator, such as an azo compound or a peroxide, is thermally or photochemically decomposed to generate initial radicals. These radicals then react with an NBMA monomer to create an active monomer radical.[1][10]

-

Propagation: The monomer radical adds sequentially to other NBMA monomers, rapidly extending the polymer chain.[1][10]

-

Termination: The growth of polymer chains is halted, typically through the combination or disproportionation of two growing chains.[1]

While straightforward, this method often yields polymers with a broad molecular weight distribution.[1]

Caption: General mechanism of free-radical polymerization.

Reversible-Deactivation Radical Polymerization (RDRP)

To achieve better control over polymer architecture, molecular weight, and dispersity, Reversible-Deactivation Radical Polymerization (RDRP) techniques are employed.[1] These "living" polymerization methods establish a dynamic equilibrium between active, propagating chains and dormant species. This ensures that all chains grow at a similar rate.[1] RDRP techniques applicable to NBMA include:

-

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization[1][12]

-

Atom Transfer Radical Polymerization (ATRP)[1]

The homopolymerization of N-(isobutoxymethyl)acrylamide, a structural isomer of NBMA, has been successfully controlled using NMP, yielding polymers with low dispersity (Mw/Mn < 1.30).[11]

Self-Crosslinking Polymers

A key feature of NBMA is its ability to form self-crosslinkable polymers.[1] The butoxymethyl group within the polymer chain can react with other functional groups (e.g., hydroxyl groups from co-monomers like vinyl alcohol) under specific conditions, such as heating in the presence of an acid catalyst.[1][7] This "controllable" crosslinking is highly advantageous, as it prevents premature gelation in solution while allowing for the formation of a robust, water-resistant network in the final solid state.[1][7] For instance, a modified polyvinyl alcohol (PVAL) containing just 1.0 mol% of NBMA units can form a crosslinked film with high resistance to boiling water.[7]

Caption: Crosslinking of an NBMA-functionalized polymer.

Experimental Protocols

While detailed, step-by-step laboratory procedures require optimization for specific equipment and scales, the fundamental synthetic and polymerization methodologies are outlined below based on established chemical literature.

Synthesis of this compound

The synthesis of NBMA can be achieved through several pathways, primarily involving nucleophilic substitution or etherification reactions.[1]

Method: Etherification of Acrylamide

A common industrial method involves the reaction of acrylamide, an aldehyde (typically paraformaldehyde), and an alcohol (n-butanol) in the presence of a solvent and catalyst. A patented method outlines a process designed to improve efficiency and reduce costs by eliminating a high-vacuum purification step.[13]

The general workflow for this type of synthesis is as follows:

-

Etherification: Acrylamide, paraformaldehyde, n-butanol, and a solvent (e.g., benzene) are charged into a reactor equipped with a condenser and water separator. The mixture is heated to reflux to drive the etherification reaction, with water being removed azeotropically.[13]

-

Washing/Neutralization: After the reaction is complete, the mixture is cooled. It undergoes a series of washing steps to remove unreacted starting materials and byproducts. This typically involves washing with a salt solution (e.g., NaCl solution), followed by an alkaline solution (e.g., Na₂CO₃ solution) to neutralize any acid catalyst, and finally with pure water.[13]

-

Desolvation: The organic layer is separated, and the solvent is removed under reduced pressure (e.g., using a water jet pump) to yield the final this compound product.[13]

Caption: General workflow for NBMA synthesis via etherification.

Protocol: Free-Radical Polymerization of Acrylamide Monomers

The following is a generalized protocol for the preparation of a polyacrylamide-based gel, which illustrates the fundamental steps of free-radical polymerization applicable to monomers like NBMA.

-

Monomer Solution Preparation: Prepare a solution containing the desired concentration of this compound and any co-monomers in an appropriate buffer or solvent. If creating a crosslinked network, a crosslinking agent like N,N'-methylenebisacrylamide would be included, although for self-crosslinking NBMA polymers, this may not be necessary.

-

Degassing: Thoroughly degas the monomer solution under vacuum. Oxygen inhibits polymerization by scavenging free radicals and must be removed to ensure a complete and uniform reaction.

-

Initiation: Add the initiator system. A common system for aqueous solutions is ammonium (B1175870) persulfate (APS), which provides the initial radicals, and tetramethylethylenediamine (TEMED), which acts as a catalyst to accelerate the formation of these radicals.[10] For organic solvents, an initiator like azobisisobutyronitrile (AIBN) may be used.

-

Polymerization: Immediately after adding the initiators, pour the solution into the desired mold or reactor. Allow the polymerization to proceed at a controlled temperature. The reaction is exothermic, and temperature control can be crucial for reproducibility.

-

Curing/Post-Reaction: Allow the polymer to cure completely. The time required can range from minutes to hours, depending on the monomer concentration, initiator concentration, and temperature.

Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment and adherence to relevant safety data sheets.

References

- 1. This compound|Cross-linking Reagent [benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. lookchem.com [lookchem.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 7. tmoritani.com [tmoritani.com]

- 8. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. bio-rad.com [bio-rad.com]

- 11. researchgate.net [researchgate.net]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. CN101397262A - Preparation method of N-butoxymethyl acrylamide - Google Patents [patents.google.com]

Synthesis of N-(Butoxymethyl)acrylamide: A Technical Guide for Polymer Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of N-(Butoxymethyl)acrylamide (BMAA), a versatile monomer crucial for the development of self-crosslinkable polymers. BMAA's unique properties make it a valuable component in advanced materials for coatings, adhesives, and various biomedical applications. This document provides a comprehensive overview of its synthesis, characterization, and relevant experimental protocols.

Introduction

This compound (BMAA) is a hydrophobic acrylamide (B121943) derivative with the chemical formula C₈H₁₅NO₂.[1] Its structure incorporates a butoxymethyl group, which imparts hydrophobicity and enables self-crosslinking capabilities in the polymers it forms.[1] This self-crosslinking occurs through a condensation reaction of the N-butoxymethyl groups with other functional moieties like hydroxyl, carboxyl, or amine groups, typically activated by heat and an acid catalyst.[1] The resulting stable, covalent networks significantly enhance the mechanical strength and chemical resistance of the material.[1] These properties make BMAA a monomer of great interest in the synthesis of polymers for coatings, adhesives, and sealants where water resistance is critical.[1]

Synthesis of this compound

The synthesis of BMAA can be primarily achieved through two established pathways: etherification and nucleophilic substitution.[1]

Etherification of N-methylolacrylamide

A common and effective method for synthesizing BMAA is the acid-catalyzed etherification of N-methylolacrylamide (NMA) with n-butanol. NMA itself is typically synthesized from acrylamide and formaldehyde (B43269). A one-pot synthesis combining these steps is also a viable approach.

The reaction mechanism involves the protonation of the hydroxyl group of NMA by an acid catalyst, making it a good leaving group (water). This is followed by a nucleophilic attack from the oxygen of n-butanol on the methylene (B1212753) carbon, leading to the formation of the ether linkage.

Caption: Etherification mechanism of N-methylolacrylamide with n-butanol.

Nucleophilic Substitution

Alternatively, BMAA can be synthesized via nucleophilic substitution reactions. One such method involves the reaction of acryloyl chloride with butoxymethylamine.[1] In this process, the amine group of butoxymethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of acryloyl chloride to form an amide bond and eliminate a chloride ion.[1] Another approach is the reaction of acrylamide with butoxymethyl chloride in the presence of a base.[1]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of BMAA.

Protocol 1: One-Pot Synthesis from Acrylamide, Paraformaldehyde, and n-Butanol

This protocol is adapted from a patented procedure and provides a basis for a one-pot synthesis.

Materials:

-

Acrylamide

-

Paraformaldehyde

-

n-Butanol

-

Benzene (B151609) (or a suitable azeotropic solvent)

-

Sodium chloride solution (8-12%)

-

Sodium carbonate solution (0.8-1.2%)

-

Deionized water

Equipment:

-

Reactor with a condenser, water trap, and agitator

-

Heating mantle

-

Separatory funnel

-

Water jet pump or vacuum system

Procedure:

-

Etherification:

-

In a reactor equipped with a condenser, water trap, and agitator, combine acrylamide, paraformaldehyde, n-butanol, and benzene in a weight ratio of 2:1:4:0.4, respectively.

-

Heat the mixture to reflux and carry out a water-dividing reaction for approximately 8-10 hours.

-

-

Washing:

-

After the reaction, cool the mixture and transfer it to a separatory funnel.

-

Add an equal volume of 8-12% sodium chloride solution, shake well, and allow the layers to separate. Discard the aqueous layer.

-

Wash the organic layer with an equal volume of 0.8-1.2% sodium carbonate solution. Again, allow the layers to separate and discard the aqueous layer.

-

Finally, wash the organic layer with an equal volume of deionized water and discard the aqueous layer.

-

-

Solvent Removal:

-

Transfer the washed organic layer to a round-bottom flask.

-

Remove the benzene using a water jet pump (approximately 35 mmHg) or a rotary evaporator. The remaining liquid is the crude this compound product.

-

-

Purification (Optional but Recommended):

-

For higher purity, the crude product can be purified by vacuum distillation.

-

Protocol 2: Synthesis from N-methylolacrylamide and n-Butanol

This protocol involves the initial synthesis of N-methylolacrylamide followed by its etherification.

Part A: Synthesis of N-methylolacrylamide (NMA)

Materials:

-

Acrylamide

-

Aqueous formaldehyde solution (e.g., 37%)

-

Supported quaternary ammonium (B1175870) base catalyst

Procedure:

-

A detailed procedure for synthesizing NMA can be found in the literature, often involving the reaction of acrylamide and formaldehyde under basic conditions. A method using a supported quaternary ammonium base catalyst has been reported to be effective in reducing self-polymerization.

Part B: Etherification of NMA with n-Butanol

Materials:

-

N-methylolacrylamide (from Part A)

-

n-Butanol

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Anhydrous solvent (e.g., toluene)

Procedure:

-

Dissolve N-methylolacrylamide in a mixture of n-butanol and toluene (B28343) in a round-bottom flask.

-

Add a catalytic amount of an acid catalyst.

-

Heat the mixture to reflux and remove the water formed during the reaction using a Dean-Stark apparatus.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude BMAA by vacuum distillation.

Characterization and Data

Proper characterization of the synthesized BMAA is essential to confirm its identity and purity.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₅NO₂ | [1] |

| Molecular Weight | 157.21 g/mol | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 125-128 °C at 0.03 mmHg | [2] |

| Density | 0.96 g/mL | [2] |

| Refractive Index | 1.465 | [2] |

| Purity (Commercial) | >95% | [3] |

Spectroscopic Data

| Technique | Key Peaks and Assignments | Reference |

| ¹H NMR (CDCl₃) | δ 6.3-6.5 (m, 2H, CH₂=CH), δ 5.7 (m, 1H, CH₂=CH), δ 4.8 (t, 2H, N-CH₂-O), δ 3.5 (t, 2H, O-CH₂-C₃H₇), δ 1.5 (m, 2H, O-CH₂-CH₂-C₂H₅), δ 1.3 (m, 2H, O-C₂H₄-CH₂-CH₃), δ 0.9 (t, 3H, O-C₃H₆-CH₃) | [4] |

| ¹³C NMR (CDCl₃) | δ 165.8 (C=O), δ 131.0 (CH₂=CH), δ 126.5 (CH₂=CH), δ 70.1 (N-CH₂-O), δ 68.9 (O-CH₂-C₃H₇), δ 31.4 (O-CH₂-CH₂-C₂H₅), δ 19.2 (O-C₂H₄-CH₂-CH₃), δ 13.8 (O-C₃H₆-CH₃) | |

| FTIR (neat) | ~3300 cm⁻¹ (N-H stretch), ~3080 cm⁻¹ (=C-H stretch), ~2960, 2870 cm⁻¹ (C-H stretch), ~1660 cm⁻¹ (C=O stretch, Amide I), ~1625 cm⁻¹ (C=C stretch), ~1550 cm⁻¹ (N-H bend, Amide II), ~1100 cm⁻¹ (C-O-C stretch) | [1] |

Experimental and Logical Workflow

The synthesis and application of BMAA follow a logical progression from monomer synthesis to polymer application.

References

A Technical Guide to the Self-Crosslinking Mechanism of N-(Butoxymethyl)acrylamide (BMAA)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-(Butoxymethyl)acrylamide (BMAA) is a versatile functional monomer utilized in the synthesis of self-crosslinkable polymers.[1] These polymers have found extensive applications in advanced materials, including coatings, adhesives, and binders, where enhanced mechanical strength, thermal stability, and chemical resistance are required.[1][2] The key to its functionality lies in the N-butoxymethyl group, which can undergo condensation reactions under thermal and/or acidic conditions to form stable, covalent crosslinked networks without the need for an external crosslinking agent.[1] This guide provides an in-depth exploration of the self-crosslinking mechanism of BMAA, detailed experimental protocols, quantitative data, and visual representations of the chemical pathways.

Core Self-Crosslinking Mechanism

The self-crosslinking of polymers incorporating BMAA is primarily a condensation reaction involving the N-butoxymethyl side groups.[1] This reaction can proceed via two main pathways, often concurrently:

-

Self-Condensation: Two N-butoxymethyl groups react with each other to form a dimethylene ether linkage, releasing butanol and formaldehyde (B43269) or N,N'-oxybis(methylene)bisacrylamide, depending on the precise mechanism and conditions.

-

Co-Condensation: The N-butoxymethyl group reacts with other active hydrogen-containing functional groups present in the polymer system. These can include hydroxyl (-OH), carboxyl (-COOH), amine (-NH2), or amide (-CONH-) groups.[1]

This process is typically activated by heat and is often catalyzed by an acid.[1] The acid catalyst works by protonating the ether oxygen of the butoxymethyl group, facilitating the departure of butanol and forming a reactive N-acyliminium ion intermediate. This intermediate is then susceptible to nucleophilic attack by another functional group, leading to the formation of a stable covalent crosslink.

Visualization of Reaction Pathways

The following diagrams illustrate the key steps in the acid-catalyzed self-crosslinking mechanism of BMAA.

Caption: Acid-catalyzed activation of the BMAA butoxymethyl group.

Caption: Self-condensation reaction forming a methylene crosslink.

Caption: Co-condensation with a hydroxyl group forming an ether crosslink.

Experimental Protocols

Detailed experimental procedures are crucial for synthesizing and effectively crosslinking BMAA-containing polymers. The following sections outline representative protocols derived from patent literature and academic studies.

Protocol 1: Free-Radical Polymerization of a BMAA-Functional Acrylic Polymer

This protocol is adapted from a method for preparing a self-crosslinkable coating composition.[3]

Objective: To synthesize a 30% N-(n-butoxymethyl)acrylamide functional acrylic polymer via free-radical polymerization.

Materials:

-

Reactor Charge I: Ektapro EEP (Ethyl 3-ethoxypropionate), Xylene

-

Monomer/Reagent Charge II: N-(n-butoxymethyl)acrylamide (NBMA, 55% solution), Butyl acrylate, Butyl methacrylate, Styrene (B11656), alpha-methyl styrene dimer

-

Initiator Charge III: Ektapro EEP, Lupersol 555 M 60 (tert-Amyl peroxyacetate, 60% solution)

-

Initiator Charge IV: Ektapro EEP, Lupersol 555 M 60

Equipment:

-

Four-neck round-bottom flask equipped with a stirrer, thermocouple, condenser, and addition funnels.

-

Heating mantle.

-

Nitrogen inlet.

Procedure:

-

Add Charge I to the reaction flask and heat to 150°C under a nitrogen blanket.

-

Premix the components of Charge II.

-

Add Charge II subsurface to the reactor over a period of 3 hours.

-

Simultaneously, add Charge III to the reactor over a period of 3.5 hours.

-

After the addition of Charge III is complete, add Charge IV over a period of 30 minutes.

-

Hold the reaction mixture at 150°C for an additional 1.5 hours.

-

Cool the resulting polymer solution to room temperature.

Workflow Diagram:

Caption: Workflow for synthesizing a BMAA-functional acrylic polymer.

Protocol 2: Thermal Crosslinking of BMAA-Modified Polyvinyl Alcohol (PVAL) Film

This protocol describes the crosslinking of a PVAL film modified with BMAA units to enhance water resistance.[4]

Objective: To induce crosslinking in a cast film of BMAA-modified PVAL.

Materials:

-

BMAA-modified PVAL polymer solution.

-

Curing agent (e.g., Ammonium (B1175870) chloride, NH₄Cl).

-

Casting surface (e.g., glass plate).

Procedure:

-

Prepare an aqueous solution of the BMAA-modified PVAL.

-

Add a catalytic amount of ammonium chloride to the solution.

-

Cast the solution onto a suitable surface to form a thin film of uniform thickness.

-

Allow the film to dry completely at ambient temperature.

-

Place the dry film in an oven and heat-treat at 150°C for 20 minutes to induce the self-crosslinking reaction.[4]

-

The resulting film will be insoluble in boiling water.

Quantitative Data Summary

The following tables summarize quantitative data related to the synthesis and performance of BMAA-containing polymers.

Table 1: Polymer Synthesis Parameters

| Parameter | Value | Polymer System | Reference |

|---|---|---|---|

| BMAA Content (wt%) | 40 - 80% (preferred 40-50%) | Acrylic Polymer | [3] |

| BMAA Content (mol%) | 1.0 mol% | Polyvinyl Alcohol (PVAL) | [4] |

| Initiator (Free Radical) | 2 - 10% (by monomer weight) | General Acrylic | [3] |

| Polymerization Temp. | 50 - 85°C | Aqueous Emulsion | [3] |

| Monomer Reactivity (r₁) | 8 | BMAA (M₁) / Vinyl Acetate (M₂) | [4] |

| Monomer Reactivity (r₂) | 0.095 | Vinyl Acetate (M₂) / BMAA (M₁) |[4] |

Table 2: Crosslinking Conditions and Performance

| Parameter | Value | Polymer System | Reference |

|---|---|---|---|

| Curing Temperature | 110 - 140°C (preferred) | Acrylic Polymer Coating | [3] |

| Curing Temperature | 150°C | BMAA-Modified PVAL | [4] |

| Curing Time | 20 minutes | BMAA-Modified PVAL | [4] |

| Sol Fraction (in boiling water) | 0.8% | 1.0 mol% BMAA-PVAL | [4] |

| Swelling Degree (wt/wt) | 2.4 | 1.0 mol% BMAA-PVAL |[4] |

Conclusion

This compound is a highly effective monomer for designing self-crosslinkable polymers. The mechanism, proceeding through an acid-catalyzed condensation of the N-butoxymethyl group, allows for the formation of robust, covalently crosslinked networks upon thermal treatment. This reaction can occur between BMAA units themselves or with other functional groups, providing versatility in polymer design. By controlling the concentration of BMAA, the curing temperature, and the presence of catalysts, researchers can tailor the crosslink density and, consequently, the final physicochemical properties of the material to suit a wide range of applications, from high-performance coatings to advanced biomedical materials.

References

- 1. This compound|Cross-linking Reagent [benchchem.com]

- 2. N-BUTOXY METHYLACRYLAMIDE - Ataman Kimya [atamanchemicals.com]

- 3. US5618586A - N-alkoxymethyl (meth)acrylamide functional polymers and their use in self-crosslinkable coating compositions - Google Patents [patents.google.com]

- 4. tmoritani.com [tmoritani.com]

Spectroscopic Characterization of N-(Butoxymethyl)acrylamide Monomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of N-(Butoxymethyl)acrylamide (NBMA), a versatile monomer employed in polymer synthesis for applications ranging from coatings and adhesives to advanced materials for drug delivery. A thorough understanding of its spectral characteristics is crucial for quality control, reaction monitoring, and structural elucidation of resulting polymers. This document outlines the key spectroscopic data and experimental methodologies for the comprehensive analysis of NBMA.

Executive Summary

This compound (C₈H₁₅NO₂) is a hydrophobic acrylamide (B121943) derivative that functions as a self-crosslinking monomer. Its butoxymethyl group provides a site for crosslinking reactions, enhancing the mechanical and chemical properties of polymers it constitutes. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) are essential for confirming the identity, purity, and structural integrity of the monomer. This guide presents a compilation of quantitative data from these techniques, detailed experimental protocols, and visual representations of the monomer's structure and analytical workflow.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of NBMA. The spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0 | br s | 1H | N-H |

| 6.31 | dd | 1H | CH =CH₂ (trans to C=O) |

| 6.22 | dd | 1H | CH=CH ₂ (geminal) |

| 5.71 | dd | 1H | CH=CH ₂ (cis to C=O) |

| 4.80 | t | 2H | N-CH ₂-O |

| 3.50 | t | 2H | O-CH ₂-CH₂ |

| 1.53 | m | 2H | O-CH₂-CH ₂-CH₂ |

| 1.36 | m | 2H | O-CH₂-CH₂-CH ₂-CH₃ |

| 0.92 | t | 3H | -CH ₃ |

Note: dd = doublet of doublets, t = triplet, m = multiplet, br s = broad singlet. Chemical shifts may vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for this compound

While detailed assignments are not consistently published, typical chemical shifts for the carbon atoms in NBMA, based on related acrylamide structures, are provided below.[2][3]

| Chemical Shift (δ) ppm | Assignment |

| ~166 | C =O (Amide) |

| ~131 | C H=CH₂ |

| ~126 | CH=C H₂ |

| ~75 | N-C H₂-O |

| ~69 | O-C H₂- |

| ~31 | -C H₂- |

| ~19 | -C H₂- |

| ~14 | -C H₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the NBMA monomer. The liquid sample can be analyzed as a thin film between salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

Table 3: Key FTIR Vibrational Frequencies for this compound [4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Broad | N-H Stretch |

| ~3080 | Weak | =C-H Stretch (vinyl) |

| 2960-2870 | Strong | C-H Stretch (aliphatic) |

| ~1660 | Strong | C=O Stretch (Amide I) |

| ~1625 | Medium | C=C Stretch (vinyl) |

| ~1550 | Medium | N-H Bend (Amide II) |

| ~1100 | Strong | C-O-C Stretch (ether) |

| ~990 | Medium | =C-H Bend (out-of-plane) |

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is employed to determine the molecular weight and fragmentation pattern of NBMA, confirming its elemental composition.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 157 | Moderate | [M]⁺ (Molecular Ion) |

| 100 | High | [M - C₄H₉O]⁺ |

| 84 | High | [C₄H₆NO]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 55 | Very High | [C₃H₃O]⁺ or [C₄H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound monomer.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation : Utilize a ¹H NMR spectrometer operating at a frequency of 300 MHz or higher.

-

Data Acquisition :

-

Acquire ¹H NMR spectra at room temperature.

-

Set the spectral width to cover the range of 0-10 ppm.

-

Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

For ¹³C NMR, use a spectrometer operating at 75 MHz or higher, with a spectral width of 0-200 ppm and a larger number of scans.

-

-

Data Processing : Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectra to the residual solvent peak of CDCl₃ at 7.26 ppm and the ¹³C spectra to the CDCl₃ peak at 77.16 ppm.

FTIR Spectroscopy

-

Sample Preparation (Neat Liquid) :

-

Place a single drop of this compound onto a clean, dry salt plate (e.g., KBr or NaCl).

-

Carefully place a second salt plate on top of the first to create a thin liquid film.

-

-

Instrumentation : Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition :

-

Collect a background spectrum of the empty sample compartment.

-

Place the sample holder with the salt plates into the spectrometer.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing : Perform a background subtraction from the sample spectrum. Identify and label the significant absorption peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation : Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Instrumentation : Employ a Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.

-

GC Conditions :

-

Column : Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector : Set the injector temperature to 250 °C.

-

Oven Program : Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas : Use helium at a constant flow rate.

-

-

MS Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : Scan from m/z 40 to 200.

-

Source Temperature : Set to 230 °C.

-

-

Data Analysis : Analyze the resulting total ion chromatogram to determine the retention time of the monomer. Examine the mass spectrum corresponding to this peak to identify the molecular ion and major fragment ions.

Visualizations

The following diagrams illustrate the chemical structure, a plausible mass spectrometry fragmentation pathway, and the general experimental workflow for the analysis of this compound.

Caption: Figure 1: Chemical Structure of this compound

Caption: Figure 2: Plausible MS Fragmentation of this compound

Caption: Figure 3: General Spectroscopic Analysis Workflow

References

N-(Butoxymethyl)acrylamide safety and handling precautions.

An In-depth Technical Guide to the Safe Handling of N-(Butoxymethyl)acrylamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 1852-16-0), a versatile monomer used in polymer synthesis.[1] Due to its hazardous properties, strict adherence to safety protocols is crucial to minimize risks in a laboratory or industrial setting.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[2] It is a combustible liquid that is harmful if swallowed and may cause skin and eye irritation.[2][3] There are significant long-term health risks, including the suspicion of causing genetic defects, cancer, and damage to the unborn child. It may also cause respiratory irritation and damage to organs, specifically the kidneys and liver, through prolonged or repeated exposure.[2]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 4 | H227: Combustible liquid |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Germ Cell Mutagenicity | 1B | H340: May cause genetic defects |

| Carcinogenicity | 2 | H351: Suspected of causing cancer |

| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child |

| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation |

| Specific target organ toxicity (repeated exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure |

Source: Fisher Scientific[2]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C8H15NO2 | [3][4] |

| Molecular Weight | 157.21 g/mol | [3][4] |

| Appearance | Liquid | [4] |

| Boiling Point | 281.2°C at 760 mmHg | |

| Flash Point | 78 °C / 172.4 °F | |

| Vapor Pressure | 0.00704 mmHg | [5] |

| Oral LD50 (rat) | 1030 mg/kg | [5][6] |

Safe Handling and Storage

Proper handling and storage procedures are paramount to prevent exposure and accidents.

Handling

-

Ventilation: Use only in a well-ventilated area, preferably under a chemical fume hood.[2] Use explosion-proof electrical, ventilating, and lighting equipment.[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles or a face shield, protective gloves, and clothing to prevent skin contact.[2][3][7]

-

Avoid Contact: Do not get in eyes, on skin, or on clothing.[2] Avoid breathing mist, vapors, or spray.[2]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[2][3] Do not eat, drink, or smoke when using this product.[2][3]

-

Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[2][3] No smoking.[2][3] Take precautionary measures against static discharges.[2]

Storage

-

Containers: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][3]

-

Conditions to Avoid: Keep away from heat, sparks, and flame.[2] Incompatible products include strong oxidizing agents, peroxides, copper, acids, and bases.[2]

-

Stability: Stable under normal conditions.[2] Hazardous polymerization may occur.[3][5]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are critical to minimize exposure.

Table 3: Exposure Controls and Personal Protective Equipment

| Control Parameter | Recommendation |

| Engineering Controls | Use only under a chemical fume hood.[2] Ensure adequate ventilation, especially in confined areas.[2] Eyewash stations and safety showers must be close to the workstation location.[2] |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] A face shield may be required in some situations.[3] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[2] Handle with gloves, which must be inspected prior to use. Use proper glove removal technique. |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8] A vapor respirator is recommended.[3] |

| General Hygiene | Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday. |

First Aid Measures

In case of exposure, immediate and appropriate first aid is crucial.

Table 4: First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[2] Remove contact lenses, if present and easy to do.[2] Get medical attention.[2] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes.[2] Remove and wash contaminated clothing before reuse.[2] If skin irritation occurs, get medical advice/attention.[2] |

| Inhalation | Remove to fresh air.[2] If not breathing, give artificial respiration.[2] Do not use mouth-to-mouth resuscitation.[2] Get medical attention.[2] |

| Ingestion | Do NOT induce vomiting.[2] Call a physician or poison control center immediately.[2] Rinse mouth.[3] |

Fire-Fighting Measures

This compound is a combustible liquid.

Table 5: Fire-Fighting Measures

| Aspect | Recommendation |

| Suitable Extinguishing Media | Water spray, carbon dioxide (CO2), dry chemical, alcohol-resistant foam.[2] Water mist may be used to cool closed containers.[2] |

| Unsuitable Extinguishing Media | No information available. |

| Specific Hazards | Combustible liquid.[2][3] Risk of ignition.[8] May polymerize explosively when heated or involved in a fire.[3] Containers may explode when heated.[3] |

| Protective Equipment | As in any fire, wear self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear.[2] |

Accidental Release Measures

Prompt and safe cleanup of spills is essential to prevent environmental contamination and personnel exposure.

-

Personal Precautions: Use personal protective equipment.[2][3] Remove all sources of ignition.[2][3] Avoid contact with skin, eyes, or clothing.[2] Ensure adequate ventilation.[3]

-

Environmental Precautions: Prevent product from entering drains.[3] Avoid release to the environment.[2]

-

Methods for Containment and Cleaning Up: Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).[2][3] Keep in suitable, closed containers for disposal.[2] Take precautionary measures against static discharges.[2]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for ensuring the safe handling of this compound.

Caption: Logical workflow for this compound safety.

Disclaimer: This guide is intended for informational purposes only and should not be a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the most current Safety Data Sheet (SDS) for this compound before use.

References

- 1. This compound|Cross-linking Reagent [benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. This compound | C8H15NO2 | CID 15817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 6. This compound | CAS#:1852-16-0 | Chemsrc [chemsrc.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 2,4-Dihydroxy-5-methylpyrimidine (Thymine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2,4-dihydroxy-5-methylpyrimidine, commonly known as thymine (B56734). As a fundamental component of deoxyribonucleic acid (DNA), thymine is of paramount importance in molecular biology, genetics, and various therapeutic fields. This document consolidates critical information regarding its physicochemical properties, synthesis, biological functions, and applications in drug development. Detailed experimental protocols and visual representations of key pathways are included to support research and development efforts.

Introduction

Thymine (Thy), or 5-methyluracil, is a pyrimidine (B1678525) nucleobase, one of the four primary nucleobases found in DNA, where it pairs with adenine.[1] First isolated in 1893 from calf thymus glands, its discovery was a foundational step in understanding the chemical basis of heredity.[1] The presence of a methyl group at the fifth carbon position distinguishes thymine from uracil (B121893), the corresponding nucleobase in RNA.[1] This structural difference is crucial for maintaining the integrity of genetic information. Beyond its structural role in DNA, thymine and its metabolic pathways are significant targets for therapeutic intervention, particularly in oncology and virology.[2][3] This guide aims to provide a detailed technical resource on the core properties and uses of thymine for the scientific community.

Physicochemical and Spectroscopic Properties

Thymine is a white crystalline powder with limited solubility in cold water but is soluble in hot water.[4][5] It is a stable compound but incompatible with strong oxidizing agents.[5]

Table 1: Physicochemical Properties of Thymine

| Property | Value | Reference(s) |

| IUPAC Name | 5-Methylpyrimidine-2,4(1H,3H)-dione | [1] |

| Synonyms | 2,4-Dihydroxy-5-methylpyrimidine, 5-Methyluracil | [4][6] |

| CAS Number | 65-71-4 | [6] |

| Molecular Formula | C₅H₆N₂O₂ | [6] |

| Molecular Weight | 126.11 g/mol | [6][7] |

| Melting Point | 316 - 317 °C (decomposes) | [1][6] |

| Density | 1.223 g/cm³ (calculated) | [1] |

| Water Solubility | 3.82 g/L (at 25 °C) | [1][7] |

| pKa | 9.7 | [1] |

| LogP | -0.62 | [7] |

Table 2: Spectroscopic Data for Thymine

| Spectroscopic Data | Details | Reference(s) |

| ¹H NMR (500 MHz, H₂O, pH 7.0) | δ (ppm): 7.37 (s, 1H, C6-H), 1.87 (s, 3H, C5-CH₃) | [7] |

| ¹³C NMR (125 MHz, H₂O, pH 7.0) | δ (ppm): 170.27 (C4), 155.90 (C2), 141.85 (C6), 112.70 (C5), 13.91 (CH₃) | [7] |

| Infrared (IR) Spectroscopy | Key absorptions indicative of C=O and N-H functional groups. | [8] |

| Mass Spectrometry (MS) | Molecular Ion Peak (M+) consistent with a molecular weight of 126.11. | [9] |

Synthesis of Thymine

Thymine can be synthesized through various chemical routes. A common laboratory and industrial approach involves the condensation of an ethyl propionate (B1217596) derivative with urea (B33335).

General Synthesis Workflow

A prevalent method involves the preparation of ethyl α-formylpropionate (EFP) by the condensation of ethyl formate (B1220265) and ethyl propionate. The resulting EFP is then subjected to an acid-catalyzed condensation with urea, followed by cyclization with a base like sodium methoxide (B1231860) to yield thymine.[10][11]

Caption: Generalized workflow for the synthesis of thymine.

Experimental Protocol: Synthesis from Methyl Methacrylate (B99206)

This method involves an epoxidation reaction followed by condensation with urea.[2]

Step 1: Epoxidation of Methyl Methacrylate

-

Dissolve methyl methacrylate in methanol.

-

Add a 30% oxidant solution (e.g., hydrogen peroxide).

-

Adjust the pH to 8.9–9.1 with sodium hydroxide (B78521) solution while maintaining the temperature between 0 °C and 10 °C.

-

Allow the reaction to proceed for 2–20 hours.

-

Concentrate the reaction mixture to remove the solvent.

-

Dry the residue with anhydrous magnesium sulfate (B86663) to obtain the crude 2,3-epoxy-2-methyl methacrylate product.[2]

Step 2: Condensation and Cyclization

-

Add the crude epoxide and urea to an anhydrous ethanol (B145695) solution.

-

Add a catalytic amount of p-toluenesulfonic acid and heat the mixture to reflux for 1.5–2 hours.[2]

-

Cool the reaction mixture to 65 °C and add a 30% sodium methoxide solution in methanol.

-

Maintain the reflux for an additional 2–3 hours.[2]

-

Concentrate the reaction solution to remove the solvents.

-

Add 25% hydrochloric acid to the residue to induce acidolysis, leading to the precipitation of a white solid.

-

Filter the solid, wash with water, and dry to obtain the final product, thymine.[2]

Biological Role and Metabolic Pathways

Thymine's primary biological function is as a constituent of DNA, where it forms two hydrogen bonds with adenine, contributing to the stability of the DNA double helix.[1][12] The sequence of thymine and the other nucleobases encodes the genetic information necessary for protein synthesis and cellular function.[2][13]

Thymine Metabolism

Thymine is synthesized in the cell through two main pathways: the de novo pathway and the salvage pathway.

-

De Novo Synthesis: This pathway involves the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP), a reaction catalyzed by the enzyme thymidylate synthase (TS).[12] The methyl group is donated by N⁵,N¹⁰-methylenetetrahydrofolate.

-

Salvage Pathway: This pathway recycles thymine and its nucleoside, thymidine (B127349), from the degradation of DNA. Thymidine is phosphorylated by thymidine kinase (TK) to dTMP. Thymine can be converted to thymidine by thymidine phosphorylase.[13]

Caption: Simplified overview of thymine metabolism pathways.

Thymine and DNA Repair

Exposure to ultraviolet (UV) radiation can cause the formation of covalent bonds between adjacent thymine bases on the same DNA strand, creating thymine dimers.[14] These dimers introduce a kink in the DNA structure, obstructing DNA replication and transcription.[14]

Cells have evolved mechanisms to repair thymine dimers:

-

Photoreactivation: In many organisms (excluding placental mammals), the enzyme photolyase uses energy from visible light to directly break the bonds of the thymine dimer, restoring the original bases.[15]

-

Nucleotide Excision Repair (NER): In humans, this is the primary mechanism. A complex of proteins recognizes the distortion, excises the DNA segment containing the dimer, and DNA polymerase synthesizes a new, correct segment, which is then sealed by DNA ligase.[15]

Caption: Nucleotide Excision Repair (NER) pathway for thymine dimers.

Applications in Drug Development

The essential role of thymine in DNA synthesis makes its metabolic pathway a prime target for anticancer and antiviral therapies.

Anticancer Agents

Rapidly proliferating cancer cells have a high demand for nucleotides. Inhibiting thymine synthesis is a key strategy in cancer chemotherapy.

-

5-Fluorouracil (5-FU): A pyrimidine analog that is metabolized in the cell to fluorodeoxyuridine monophosphate (FdUMP). FdUMP is a potent inhibitor of thymidylate synthase, leading to a depletion of dTMP, which in turn halts DNA synthesis and induces cell death.[3]

-

Thymidylate Synthase (TS) as a Target: High levels of TS expression in tumors are often correlated with a poor prognosis and resistance to 5-FU based chemotherapy.[1][4] Therefore, TS is a significant biomarker and therapeutic target. The regulation of TS is linked to transcription factors like E2F1.[1]

Antiviral Agents

Many antiviral drugs are nucleoside analogs that target viral DNA polymerases or reverse transcriptases. Thymidine analogs have been developed to treat viral infections, particularly those caused by herpes simplex virus (HSV) and human immunodeficiency virus (HIV).[16][17]

-

Zidovudine (AZT): An analog of thymidine, it is a key drug used in the treatment of HIV/AIDS. AZT is phosphorylated in the cell and incorporated into the growing viral DNA chain by reverse transcriptase. Lacking a 3'-hydroxyl group, it terminates DNA chain elongation.

Table 3: Enzyme Kinetic Data Relevant to Drug Development

| Enzyme | Substrate/Inhibitor | Kinetic Parameter | Value | Organism/Source | Reference(s) |

| Thymidine Phosphorylase | Thymidine | Kₘ | 284 ± 55 µM | Human Liver | [13] |

| Phosphate (Pi) | Kₘ | 5.8 ± 1.9 µM | Human Liver | [13] | |

| Thymine | Kₘ | 244 ± 69 µM | Human Liver | [13] | |

| Thymidylate Synthase | dUMP | Kₘ | Varies with conditions | E. coli / Human | [18][19] |

| CH₂H₄folate | Kₘ | Varies with conditions | E. coli / Human | [18][19] |

Key Experimental Protocols

Thymidine Incorporation Assay for Cell Proliferation

This assay is a classic method to measure the rate of DNA synthesis and, by extension, cell proliferation. It relies on the incorporation of radiolabeled thymidine into newly synthesized DNA.[7][12]

Protocol Outline:

-

Cell Seeding: Plate cells (e.g., 5 x 10⁴ cells/well) in a multi-well plate and incubate for 24-48 hours.[7]

-

Serum Starvation (Optional): To synchronize cells, replace the growth medium with a serum-free medium for 2-4 hours.

-

Treatment: Add the test compound (e.g., growth factor or inhibitor) to the cells.

-

Labeling: Add [³H]-Thymidine (e.g., 1 µCi/mL) to each well 6-24 hours before harvesting.[7]

-

Harvesting:

-

Wash the cells twice with ice-cold PBS.

-

Wash twice with 5% trichloroacetic acid (TCA) to precipitate DNA.[7]

-

Solubilize the cells by adding 0.25 N NaOH.

-

-

Quantification: Transfer the solubilized cell solution to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of [³H]-Thymidine incorporated and thus to the rate of cell proliferation.[20]

Caption: Workflow for the [³H]-Thymidine incorporation assay.

Detection of Thymine Dimers by Immuno-Southern Blotting

This method provides a quantitative analysis of thymine dimer formation following UV irradiation.[6][9]

Protocol Outline:

-

Cell Culture and UV Irradiation: Culture cells to the desired confluency and expose them to a specific dose of UV radiation.

-

DNA Extraction: Isolate genomic DNA from both irradiated and control (non-irradiated) cells using a standard DNA extraction protocol.

-

DNA Quantification and Digestion: Quantify the extracted DNA and digest it with a suitable restriction enzyme.

-

Gel Electrophoresis: Separate the DNA fragments by size using agarose (B213101) gel electrophoresis.

-

Southern Blotting: Transfer the separated DNA from the gel to a nylon or nitrocellulose membrane.

-

Immunodetection:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary monoclonal antibody specific for thymine dimers.[6]

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Signal Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the signal corresponds to the amount of thymine dimers present in the DNA.[6]

Conclusion

2,4-dihydroxy-5-methylpyrimidine, or thymine, is a molecule of central importance to life. Its fundamental role in the structure and function of DNA provides a direct link to the processes of cell division, heredity, and mutagenesis. This has made thymine and its associated metabolic pathways critical areas of study for understanding and combating diseases characterized by uncontrolled cell proliferation, such as cancer, and for developing therapies against viral pathogens. The detailed information on its properties, synthesis, biological roles, and related experimental methodologies presented in this guide is intended to serve as a valuable resource for researchers and professionals in drug development, facilitating further innovation in these vital fields.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. CN103232399A - Synthetic method of thymine - Google Patents [patents.google.com]

- 3. Chemotherapy - Wikipedia [en.wikipedia.org]

- 4. Thymidylate synthase as an oncogene: a novel role for an essential DNA synthesis enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The synthesis and properties of some 5-substituted uracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic studies of thymidine phosphorylase from mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A kinetic, modeling and mechanistic re-analysis of thymidine phosphorylase and some related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Thymine synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Kinetics mechanism and regulation of native human hepatic thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. PDB-101: Molecule of the Month: Thymine Dimers [pdb101.rcsb.org]

- 15. abeomics.com [abeomics.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and evaluation of novel thymidine analogs as antitumor and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Bacterial versus human thymidylate synthase: Kinetics and functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

The Role of N-(Butoxymethyl)acrylamide's Hydrophobicity in Advanced Polymer Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-(Butoxymethyl)acrylamide (BMA) is a versatile hydrophobic and self-crosslinking monomer increasingly utilized in the design of advanced polymers for a range of applications, from industrial coatings to sophisticated drug delivery systems. Its unique chemical structure, featuring a hydrophobic butoxymethyl group and a reactive acrylamide (B121943) moiety, allows for the precise tuning of polymer properties. This technical guide provides an in-depth exploration of the hydrophobicity of BMA and its implications in polymer design, supported by experimental data and protocols.

Core Concepts: Hydrophobicity and Self-Crosslinking

This compound (C₈H₁₅NO₂) is a derivative of acrylamide characterized by the presence of a butoxymethyl group attached to the nitrogen atom. This butoxymethyl group is the primary determinant of BMA's hydrophobic nature, rendering polymers incorporating it less soluble in aqueous environments.[1] This property is crucial for applications requiring water resistance, such as coatings and adhesives.[1][2]

Beyond its hydrophobicity, BMA is a self-crosslinking monomer. The N-butoxymethyl group can react with various functional groups, including hydroxyl, carboxyl, amine, and amide moieties, to form stable crosslinked networks.[1][2] This crosslinking capability enhances the mechanical strength, thermal stability, and chemical resistance of the resulting polymers.[1][2]

Quantitative Analysis of Hydrophobicity

| Polymer System | Monomer Ratio (Molar) | Property Measured | Value | Reference |

| Poly(N-isopropylacrylamide-co-N-tert-butylacrylamide) | Varied | Surface Energy | 31 - 38.9 mJ/m² | [4] |

| Poly(vinyl alcohol) modified with N-(n-butoxymethyl)-acrylamide | 1.0 mol% BMA | Swelling Degree (in boiling water) | 2.4 wt/wt | [5] |

| Poly(vinyl alcohol) modified with N-(n-butoxymethyl)-acrylamide | 1.0 mol% BMA | Sol Fraction (in boiling water) | 0.8% | [5] |

Table 1: Physicochemical Properties of BMA-related Copolymers. This table presents data on the surface energy and swelling behavior of polymers related to BMA, illustrating the impact of hydrophobic monomers.

Experimental Protocols

Free Radical Polymerization of BMA-containing Acrylic Polymer for Coatings

This protocol is adapted from a patent describing the synthesis of a self-crosslinkable coating composition.[6]

Materials:

-

This compound (BMA) solution (e.g., 55% in xylene and butanol)

-

Butyl acrylate

-

Butyl methacrylate

-

Alpha-methyl styrene dimer

-

Ethyl 3-ethoxypropionate (Ektapro EEP)

-

Xylene

-

tert-Amyl peroxyacetate (Lupersol 555 M 60)

-

Reaction vessel equipped with a stirrer, condenser, and nitrogen inlet.

Procedure:

-

Charge I: To the reaction vessel, add 209.6 g of Ektapro EEP and 52.4 g of xylene. Heat the mixture to reflux under a nitrogen atmosphere.

-

Charge II (Monomer Mixture): In a separate container, prepare a mixture of:

-

427.4 g of BMA solution

-

157.9 g of butyl acrylate

-

236.8 g of butyl methacrylate

-

78.9 g of styrene

-

78.9 g of alpha-methyl styrene dimer

-

-

Charge III (Initiator Solution): Prepare a solution of 68.5 g of Ektapro EEP and 109.1 g of Lupersol 555 M 60.

-

Polymerization:

-

Slowly and simultaneously add Charge II and Charge III to the refluxing Charge I over a period of 3 hours.

-

Maintain the reaction at reflux temperature throughout the addition.

-

-

Charge IV (Chase): After the addition is complete, add a mixture of 5.6 g of Ektapro EEP and 9.6 g of Lupersol 555 M 60 over 30 minutes.

-

Hold: Hold the reaction at reflux for an additional 2 hours.

-

Cooling and Dilution: Cool the reactor and add Ektapro EEP as needed to achieve the desired solids content.

Synthesis of Thermoresponsive Hydrogels using BMA

This protocol outlines the general steps for preparing a thermoresponsive hydrogel by copolymerizing BMA with a temperature-sensitive monomer like N-isopropylacrylamide (NIPAM).

Materials:

-

This compound (BMA)

-

N-isopropylacrylamide (NIPAM)

-

N,N'-Methylenebis(acrylamide) (MBA) as a crosslinker

-

Ammonium persulfate (APS) as an initiator

-

N,N,N',N'-Tetramethylethylenediamine (TEMED) as an accelerator

-

Deionized water

-

Reaction vials

Procedure:

-

Monomer Solution Preparation:

-

Dissolve the desired molar ratio of NIPAM and BMA in deionized water in a reaction vial.

-

Add the crosslinker (MBA) to the monomer solution and mix until dissolved. The concentration of MBA will determine the crosslinking density of the hydrogel.

-

-

Initiator and Accelerator Addition:

-

Add the initiator (APS) to the solution and mix thoroughly.

-

Add the accelerator (TEMED) to initiate the polymerization. The amount of initiator and accelerator will affect the polymerization rate.

-

-

Polymerization and Gelation:

-

Allow the solution to polymerize at a controlled temperature (e.g., room temperature). Gelation should occur within a specified time.

-

-

Purification:

-

After polymerization, immerse the hydrogel in a large volume of deionized water for several days, changing the water frequently, to remove unreacted monomers and other impurities.

-

-

Characterization:

-

The swelling behavior of the hydrogel can be characterized by measuring its mass at different temperatures.

-

The Lower Critical Solution Temperature (LCST) can be determined by observing the temperature at which the hydrogel undergoes a volume phase transition.

-

Role in Drug Delivery System Design

The hydrophobicity of BMA is a key parameter in designing "smart" drug delivery systems, particularly those based on thermoresponsive polymers. By copolymerizing BMA with hydrophilic and thermoresponsive monomers, it is possible to precisely control the LCST of the resulting polymer.[3] Below the LCST, the polymer is hydrophilic and swollen, allowing for drug loading. Above the LCST, the polymer becomes more hydrophobic and collapses, releasing the encapsulated drug.[7] This on-demand drug release can be triggered by localized temperature changes, for example, in tumor tissues which often have a slightly higher temperature than surrounding healthy tissues.

Cellular Uptake and Intracellular Trafficking

The cellular internalization of nanoparticle-based drug delivery systems is a complex process influenced by the physicochemical properties of the nanoparticles, including their size, shape, and surface chemistry. Common uptake mechanisms include:

-

Clathrin-mediated endocytosis: A receptor-mediated process for the uptake of macromolecules.

-

Caveolae-mediated endocytosis: Involving flask-shaped invaginations of the plasma membrane.

-

Macropinocytosis: A non-specific process for the engulfment of large amounts of extracellular fluid.

-

Phagocytosis: Primarily carried out by specialized cells to engulf large particles.

The hydrophobic nature of BMA-containing polymers can influence their interaction with the cell membrane, potentially affecting the internalization pathway.

While specific signaling pathways directly modulated by BMA-based drug delivery systems are not extensively documented, the release of a therapeutic agent into the cytoplasm or its delivery to a specific organelle will inevitably interact with various cellular signaling cascades. For example, the delivery of a chemotherapeutic agent would trigger apoptosis pathways, while the delivery of a gene-silencing siRNA would interfere with the gene expression machinery. The design of the BMA-containing polymer carrier plays a crucial role in ensuring the drug reaches its intracellular target to elicit the desired therapeutic effect.

Conclusion

This compound's inherent hydrophobicity and self-crosslinking ability make it a valuable monomer in the rational design of advanced polymers. By carefully controlling its incorporation into polymer chains, researchers can fine-tune critical properties such as water resistance, mechanical strength, and thermoresponsiveness. These characteristics are particularly advantageous in the development of sophisticated drug delivery systems, where controlled and triggered release of therapeutic agents is paramount. Further research into the specific interactions of BMA-containing polymers with biological systems will undoubtedly expand their applications in the biomedical field.

References

- 1. This compound|Cross-linking Reagent [benchchem.com]

- 2. static1.squarespace.com [static1.squarespace.com]

- 3. cpsm.kpi.ua [cpsm.kpi.ua]

- 4. Thermoresponsive poly(N-isopropylacrylamide) copolymers: contact angles and surface energies of polymer films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tmoritani.com [tmoritani.com]

- 6. US5618586A - N-alkoxymethyl (meth)acrylamide functional polymers and their use in self-crosslinkable coating compositions - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stability and Storage of N-(Butoxymethyl)acrylamide

For Researchers, Scientists, and Drug Development Professionals

N-(Butoxymethyl)acrylamide (NBMA) is a versatile monomer crucial for the synthesis of specialty polymers and self-crosslinking systems. Its unique structure, featuring both a reactive acrylamide (B121943) group and a butoxymethyl moiety, allows for the creation of polymers with enhanced durability, flexibility, and adhesion. These properties are highly valued in advanced coatings, adhesives, and biomedical applications. However, the dual reactivity of NBMA necessitates a thorough understanding of its stability profile to ensure its integrity from storage through to application. This guide provides a detailed overview of the factors influencing NBMA's stability, recommended storage conditions, and protocols for its assessment.

Chemical Stability Profile

This compound is generally stable under recommended storage conditions.[1][2] However, its stability is contingent on controlling several factors that can initiate unwanted reactions, primarily polymerization and hydrolysis. The commercial product is often supplied with an inhibitor, such as monomethyl ether hydroquinone (B1673460) (MEHQ), to prevent premature polymerization.[3]

Key Factors Influencing Stability:

-

Spontaneous Polymerization: The vinyl group of the acrylamide moiety is susceptible to free-radical polymerization.[4] This process can be initiated by exposure to high temperatures, light, or the presence of radical initiators like peroxides.[1] While some safety data sheets state that hazardous polymerization does not occur under normal conditions, others caution that it may occur, highlighting the need for strict adherence to storage guidelines to prevent this.[1][3]

-

Hydrolysis: The N-butoxymethyl group can be susceptible to hydrolysis, particularly under acidic or basic conditions. This reaction would cleave the ether linkage, yielding N-methylolacrylamide and butanol, which could further degrade to acrylamide and formaldehyde. This degradation pathway compromises the monomer's integrity and introduces impurities.

-

Incompatible Materials: Contact with strong oxidizing agents, peroxides, copper, acids, and bases should be avoided as they can catalyze degradation or polymerization.[1]

Quantitative Data on Stability and Storage

| Parameter | Condition / Value | Rationale & Remarks | Citations |

| Storage Temperature | Cool; Recommended <15°C | Minimizes the rate of potential polymerization and degradation reactions. | [3] |

| Light Exposure | Store in a dark place | Light, particularly UV radiation, can initiate free-radical polymerization. | [3] |

| Atmosphere | Store under air (not inert gas) | The presence of oxygen is required for common polymerization inhibitors like MEHQ to be effective. | |

| Moisture | Store in a dry place | Prevents potential hydrolysis of the butoxymethyl group. | [1] |

| Shelf Life | Not specified (Varies by supplier) | Dependent on storage conditions and initial inhibitor concentration. Regular quality control is advised. | |

| Hazardous Polymerization | Can be initiated by heat or contaminants | Although generally inhibited, polymerization can occur if the inhibitor is depleted or if exposed to initiators. | [3] |

| Flash Point | 78 °C | Classified as a combustible liquid. Must be kept away from ignition sources. | |

| Incompatible Materials | Strong oxidizing agents, peroxides, copper, acids, bases | These substances can act as initiators for polymerization or catalysts for hydrolysis. | [1] |

Key Instability Pathways

The primary chemical threats to the stability of this compound are polymerization of its vinyl group and hydrolysis of its N-alkoxymethyl side chain. The following diagram illustrates these two degradation pathways.

Caption: Key instability pathways for this compound.

Recommended Storage and Handling Procedures